molecular formula C26H54O2Si B14204823 19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol CAS No. 824404-34-4

19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol

Cat. No.: B14204823
CAS No.: 824404-34-4
M. Wt: 426.8 g/mol
InChI Key: JQFPQWQENWVCMN-UHFFFAOYSA-N
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Description

19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of imidazole. This reaction is carried out in methylene chloride, providing a high yield of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar steps as in laboratory settings, with optimization for larger scale production.

Chemical Reactions Analysis

Types of Reactions

19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as hydrochloric acid or bromine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or alkanes.

Scientific Research Applications

19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action for 19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol involves its reactivity with various molecular targets. The tert-butyl(dimethyl)silyl group provides stability and protection to reactive hydroxyl groups, allowing for selective reactions to occur. This protection is crucial in multi-step synthesis processes where selective deprotection is required at specific stages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol is unique due to its long carbon chain and the presence of both a silyl-protected hydroxyl group and an alkene. This combination of features makes it particularly useful in complex organic synthesis and research applications.

Properties

CAS No.

824404-34-4

Molecular Formula

C26H54O2Si

Molecular Weight

426.8 g/mol

IUPAC Name

19-[tert-butyl(dimethyl)silyl]oxy-3-methylnonadec-1-en-3-ol

InChI

InChI=1S/C26H54O2Si/c1-8-26(5,27)23-21-19-17-15-13-11-9-10-12-14-16-18-20-22-24-28-29(6,7)25(2,3)4/h8,27H,1,9-24H2,2-7H3

InChI Key

JQFPQWQENWVCMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCCCCCC(C)(C=C)O

Origin of Product

United States

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